Antibacterial Activity of the D-Threo Enantiomer is Approximately Twice That of the Racemic Mixture
The optically pure D-threo (1R,2R) enantiomer—the stereochemical form embodied by CAS 56724-21-1—yields thiamphenicol with approximately twice the antibacterial activity of the corresponding racemic (D,L-threo) compound . This was originally established by Rebstock and Bambas (J. Am. Chem. Soc., 77, 186, 1955) and is consistently cited in subsequent process patents as the fundamental rationale for enantiomeric resolution . Only the D-threo isomer is antibiotically active; the L-threo isomer is accumulated as waste in traditional manufacturing and must be racemized and recycled or discarded .
| Evidence Dimension | Relative antibacterial potency (D-threo enantiomer vs. racemic D,L-threo mixture) |
|---|---|
| Target Compound Data | D-threo-thiamphenicol: relative activity = 100 (reference) |
| Comparator Or Baseline | D,L-threo racemic thiamphenicol: relative activity ≈ 50 |
| Quantified Difference | Approximately 2-fold greater potency for the D-threo enantiomer |
| Conditions | In vitro antibacterial assay; original data from Rebstock & Bambas, J. Am. Chem. Soc. 77, 186 (1955), as referenced in EP 0224902 B1 and US 4,945,181 |
Why This Matters
Procurement of the enantiomerically pure D-threo hydrochloride ensures that the resulting thiamphenicol API meets potency specifications without the 50% activity loss inherent to unresolved racemic material.
- [1] EP 0224902 B1. 'Thiamphenicol is an optically active compound that has about twice as strong an antibacterial activity as the corresponding racemic compound (M.C. Rebstock, L.L. Bambas, Am. Soc. 77, 186 [1955]).' View Source
- [2] US Patent 4,945,181. 'Thiamphenicol is an optically-active compound, the antibacterial activity of which is about twice as great as that of the corresponding racemic compound (M. C. Rebstock and L. L. Bambas, J.A.C.S., 77, 186/1955).' View Source
- [3] EP 0407190 A2. Process for producing antibacterial intermediates via enzyme hydrolysis of racemic substrates. 'The D isomer is converted to thiamphenicol and the L isomer is accumulated as waste.' View Source
